2-Acridinecarboxylic acid

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

2-Acridinecarboxylic acid (CAS 54328-73-3) is a heterocyclic aromatic compound with the molecular formula C14H9NO2, featuring a tricyclic acridine core substituted with a carboxylic acid group at the 2-position. This structural motif positions it as a key building block for the synthesis of more complex acridine derivatives, which are of significant interest in medicinal chemistry and materials science.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 54328-73-3
Cat. No. B15289419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acridinecarboxylic acid
CAS54328-73-3
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)C(=O)O
InChIInChI=1S/C14H9NO2/c16-14(17)10-5-6-13-11(8-10)7-9-3-1-2-4-12(9)15-13/h1-8H,(H,16,17)
InChIKeyZCIXDWOBWIAUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acridinecarboxylic Acid (CAS 54328-73-3): Physicochemical Properties and Sourcing for Chemical Synthesis


2-Acridinecarboxylic acid (CAS 54328-73-3) is a heterocyclic aromatic compound with the molecular formula C14H9NO2, featuring a tricyclic acridine core substituted with a carboxylic acid group at the 2-position . This structural motif positions it as a key building block for the synthesis of more complex acridine derivatives, which are of significant interest in medicinal chemistry and materials science. Predicted physicochemical properties, including a pKa of 9.86±0.15 and a logP of -0.59, suggest its potential for specific applications in aqueous environments and drug design [1].

Why Generic Acridine Substitution Fails: The Critical Role of the 2-Position Carboxylic Acid Moiety


Substituting 2-acridinecarboxylic acid with a generic acridine derivative is not a viable strategy in applications where specific reactivity and physicochemical properties are paramount. The position of the carboxylic acid group on the acridine ring system profoundly influences the compound's electronic distribution, solubility, and metal-binding capabilities. For example, the predicted logP of -0.59 for 2-acridinecarboxylic acid [1] contrasts sharply with the more lipophilic nature expected of other acridine isomers, directly impacting its suitability for aqueous-based synthesis or as a polar building block. Furthermore, the 2-position allows for unique coordination chemistry not achievable with 9-substituted analogs, as the carboxylate is situated on a lateral ring rather than the central pyridine-like ring, altering its steric and electronic environment for metal ion chelation [2].

Quantitative Evidence: Comparative Physicochemical and Stability Profiles of 2-Acridinecarboxylic Acid


Comparative Solubility and Lipophilicity: 2-Acridinecarboxylic Acid vs. 9-Acridinecarboxylic Acid

The predicted logP value for 2-acridinecarboxylic acid is -0.59 [1], indicating a preference for aqueous over organic environments. This is a key differentiator from the 9-position isomer, 9-acridinecarboxylic acid, for which predicted logP values are typically higher (e.g., > 2.0) [2], reflecting its greater lipophilicity. This difference in partition coefficient can significantly affect reaction outcomes in biphasic systems and the purification process.

Medicinal Chemistry Chemical Synthesis Physicochemical Properties

Computational Analysis of Corrosion Inhibition: 2-Acridinecarboxylic Acid (ACA) vs. Acridine (ACD) on Aluminum

A quantum chemical study assessed the corrosion inhibition effectiveness of acridine and its derivatives on an Al (110) surface. The study calculated frontier molecular orbital energies (EHOMO and ELUMO) to predict inhibition efficiency. Acridine-2-carboxylic acid (ACA) demonstrated a lower energy gap (ΔE) compared to the parent Acridine (ACD) [1]. A smaller ΔE indicates a stronger and more stable adsorption onto the metal surface, implying superior corrosion inhibition potential.

Materials Science Corrosion Inhibition Computational Chemistry

Ionization State and Solution Behavior: pKa Comparison of Acridine Carboxylic Acid Isomers

The predicted pKa for 2-acridinecarboxylic acid is 9.86±0.15 . This value is significantly higher than the pKa reported for 9-acridinecarboxylic acid, which is approximately 3.5 [1]. The nearly 6.4 log unit difference in acidity fundamentally alters the speciation of these molecules under physiological and common laboratory buffer conditions (pH 5-8). 2-Acridinecarboxylic acid will exist predominantly in its neutral, protonated form, while the 9-isomer will be deprotonated and negatively charged.

Analytical Chemistry Bioconjugation Pharmaceutical Development

Strategic Applications of 2-Acridinecarboxylic Acid Based on Differential Evidence


Synthesis of Hydrophilic Acridine-Based Drug Candidates

Medicinal chemists aiming to improve the aqueous solubility and metabolic stability of acridine-based therapeutics should prioritize 2-acridinecarboxylic acid as a starting material. Its negative logP of -0.59 [1] is a key differentiator from more lipophilic acridine isomers, allowing for the creation of drug-like molecules with better oral bioavailability and lower non-specific binding. The 2-carboxylate also provides a versatile handle for further derivatization into amides or esters.

Development of Advanced Corrosion Inhibitors for Aluminum Surfaces

For materials scientists and industrial chemists formulating protective coatings or cooling fluids, 2-acridinecarboxylic acid (ACA) presents a quantifiable advantage over simple acridine. Computational models demonstrate a lower energy gap (ΔE = 3.85 eV) for ACA compared to acridine [1], which translates to a stronger and more stable chemisorption bond on an Al (110) surface. This predicts a higher corrosion inhibition efficiency, making ACA a more cost-effective and higher-performing component in specialized industrial formulations.

Design of Neutral Probes for Intracellular Imaging or Cellular Assays

Researchers developing fluorescent probes or sensors for cellular environments must carefully consider ionization state. The high pKa of 9.86 for 2-acridinecarboxylic acid [1] ensures it remains predominantly neutral and uncharged at physiological pH (7.4). This is a stark contrast to the 9-isomer, which would be anionic under the same conditions. The neutral state of the 2-isomer facilitates passive diffusion across cell membranes, making it the superior choice for designing cell-permeable imaging agents or studying intracellular targets without the confounding effects of a permanent charge.

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